molecular formula C10H12N4O B13997995 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Cat. No.: B13997995
M. Wt: 204.23 g/mol
InChI Key: WUKRAPLCLYIOEX-UHFFFAOYSA-N
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Description

6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the formation of the pyrazole and pyridazine rings followed by their coupling. Common synthetic routes may include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of Pyridazine Ring: Pyridazines can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
  • 6-(1-Ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Comparison

Compared to similar compounds, 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(1-propylpyrazol-4-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H12N4O/c1-2-5-14-7-8(6-11-14)9-3-4-10(15)13-12-9/h3-4,6-7H,2,5H2,1H3,(H,13,15)

InChI Key

WUKRAPLCLYIOEX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=NNC(=O)C=C2

Origin of Product

United States

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